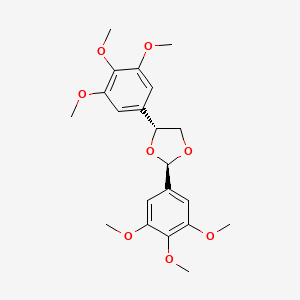![molecular formula C13H23N3O9S2 B561746 [S-Methanethiosulfonylcysteaminyl]ethylenediamine-N,N,N',N'-Tetraacetic Acid CAS No. 832733-28-5](/img/structure/B561746.png)
[S-Methanethiosulfonylcysteaminyl]ethylenediamine-N,N,N',N'-Tetraacetic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[S-Methanethiosulfonylcysteaminyl]ethylenediamine-N,N,N’,N’-Tetraacetic Acid is a powerful chelating agent . It forms stable complexes with most metal ions . This compound is a contaminant of emerging concern .
Synthesis Analysis
[S-Methanethiosulfonylcysteaminyl]ethylenediamine-N,N,N’,N’-Tetraacetic Acid is a thiol reactive iron chelator . It has a molecular weight of 429.47 and a molecular formula of C13H23N3O9S2 .Molecular Structure Analysis
The InChI of the compound isInChI=1S/C13H23N3O9S2/c1-27(24,25)26-5-2-14-10(17)6-15(7-11(18)19)3-4-16(8-12(20)21)9-13(22)23/h2-9H2,1H3,(H,14,17)(H,18,19)(H,20,21)(H,22,23) . The Canonical SMILES is CS(=O)(=O)SCCNC(=O)CN(CCN(CC(=O)O)CC(=O)O)CC(=O)O . Physical and Chemical Properties Analysis
[S-Methanethiosulfonylcysteaminyl]ethylenediamine-N,N,N’,N’-Tetraacetic Acid has a molecular weight of 429.5 g/mol . It has a Hydrogen Bond Donor Count of 4 and a Hydrogen Bond Acceptor Count of 12 . The compound has a Rotatable Bond Count of 15 . The Exact Mass and Monoisotopic Mass of the compound is 429.08757167 g/mol . The Topological Polar Surface Area of the compound is 215 Ų .Wissenschaftliche Forschungsanwendungen
Ethylenediamine tetraacetic acid has been found to affect the enzyme system of yeast cells, potentially influencing sugar recovery in the sugar manufacturing process (Shukla & Prabhu, 1958).
trans-1,2-Diaminocyclohexane-N,N,N',N'-tetraacetic acid is superior to ethylenediamine-N,N,N',N'-tetraacetic acid for sequestering Mg2+ in 31P NMR experiments involving ATP spectra at neutral and acidic pH, which is crucial for accurate spectroscopic analysis (Bass & Fromm, 1985).
The complexation of ethylenediamine and related acids with Eu3+ ion in aqueous solution has been studied, indicating their use in coordination chemistry and possibly in the development of new materials or catalytic processes (Latva & Kankare, 1998).
N-(o-hydroxycyclohexyl)-ethylenediamine-N,N′N′-triacetic acid has shown promise as a complexing agent for metal cations, which could be relevant in industrial and environmental applications (Schubert, Anderegg & Schwarzenbach, 1960).
Ethylenediamine tetraacetic acid and its derivatives have been investigated for biodegradable chelating agents in various applications, including industrial and agricultural fields, due to their ability to form stable complexes with metal ions (Pinto, Neto & Soares, 2014).
Ethylenediamine tetraacetic acid has been used to improve interfacial oxygen reduction in the cathode of microbial fuel cells, demonstrating its potential in enhancing energy conversion efficiency in renewable energy technologies (Gong et al., 2014).
Wirkmechanismus
Target of Action
[S-Methanethiosulfonylcysteaminyl]ethylenediamine-N,N,N’,N’-Tetraacetic Acid, also known as 2-[2-[bis(carboxymethyl)amino]ethyl-[2-(2-methylsulfonylsulfanylethylamino)-2-oxoethyl]amino]acetic acid, primarily targets metal ions in the body. It has a high affinity for iron (Fe2+/Fe3+) and calcium ions (Ca2+), forming water-soluble complexes even at neutral pH .
Mode of Action
This compound acts as a chelating agent, meaning it binds to metal ions to form a ring-like complex . This binding process involves the interaction of the compound with its targets, resulting in the formation of stable, water-soluble complexes. This interaction alters the chemical nature of the target ions, often rendering them less reactive .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the metabolism of metal ions. By binding to metal ions, the compound can prevent these ions from participating in other chemical reactions. For example, in the textile industry, it prevents metal ion impurities from modifying colors of dyed products .
Result of Action
The molecular and cellular effects of the compound’s action are primarily related to its ability to sequester metal ions. By binding to these ions, the compound can prevent them from participating in potentially harmful reactions. For example, it can prevent iron ions from catalyzing the production of harmful free radicals .
Action Environment
Environmental factors can influence the action, efficacy, and stability of [S-Methanethiosulfonylcysteaminyl]ethylenediamine-N,N,N’,N’-Tetraacetic Acid. For example, the presence of target metal ions in the environment is necessary for the compound to exert its effects. Additionally, the pH of the environment can influence the compound’s ability to form complexes with metal ions .
Safety and Hazards
Zukünftige Richtungen
While there is limited information available on the future directions of [S-Methanethiosulfonylcysteaminyl]ethylenediamine-N,N,N’,N’-Tetraacetic Acid, related compounds such as EDTA have been proposed as useful agents against the development of atherosclerosis due to their ability to chelate heavy metals .
Eigenschaften
IUPAC Name |
2-[2-[bis(carboxymethyl)amino]ethyl-[2-(2-methylsulfonylsulfanylethylamino)-2-oxoethyl]amino]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23N3O9S2/c1-27(24,25)26-5-2-14-10(17)6-15(7-11(18)19)3-4-16(8-12(20)21)9-13(22)23/h2-9H2,1H3,(H,14,17)(H,18,19)(H,20,21)(H,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWPLHLAKENJGRB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)SCCNC(=O)CN(CCN(CC(=O)O)CC(=O)O)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23N3O9S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60849578 |
Source


|
| Record name | 9,12-Bis(carboxymethyl)-2,2,7-trioxo-2lambda~6~,3-dithia-6,9,12-triazatetradecan-14-oic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60849578 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
429.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
832733-28-5 |
Source


|
| Record name | 9,12-Bis(carboxymethyl)-2,2,7-trioxo-2lambda~6~,3-dithia-6,9,12-triazatetradecan-14-oic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60849578 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
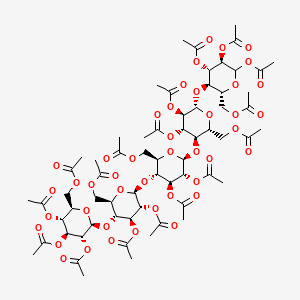


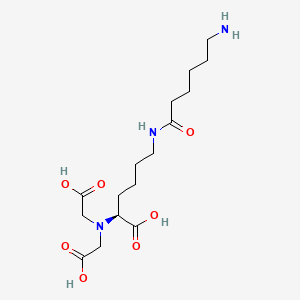
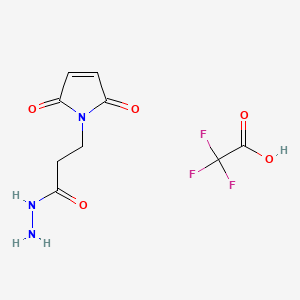


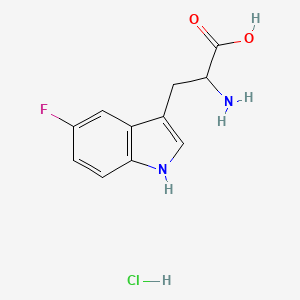
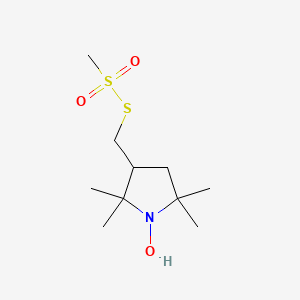
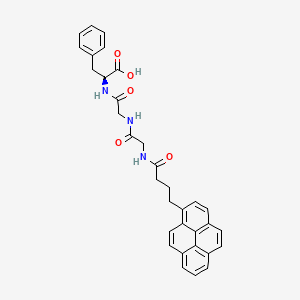
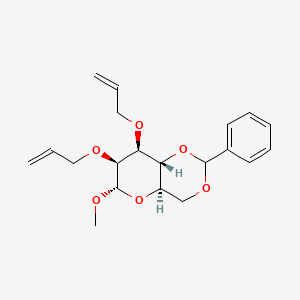
![S-[2-(Iodo-4-Azidosalicylamido)ethylthio]-2-thiopyridine](/img/structure/B561679.png)

